molecular formula C18H37B B1495016 7-(Bromomethyl)heptadecane

7-(Bromomethyl)heptadecane

Cat. No.: B1495016
M. Wt: 333.4 g/mol
InChI Key: CPVOAOZRIOGVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)heptadecane is a brominated alkane derivative with a 17-carbon backbone and a bromomethyl (-CH₂Br) substituent at the 7th carbon position. Bromoalkanes are widely used as alkylating agents in organic synthesis, leveraging the electrophilic bromine atom for nucleophilic substitution reactions .

Properties

Molecular Formula

C18H37B

Molecular Weight

333.4 g/mol

IUPAC Name

7-(bromomethyl)heptadecane

InChI

InChI=1S/C18H37Br/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18H,3-17H2,1-2H3

InChI Key

CPVOAOZRIOGVHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCC)CBr

Origin of Product

United States

Comparison with Similar Compounds

Linear Bromoalkanes

  • 1-Bromohexadecane (C₁₆H₃₃Br) :
    A closely related compound with a terminal bromine atom on a 16-carbon chain. Key differences include:

    • Boiling Point : Longer chains (e.g., heptadecane derivatives) typically exhibit higher boiling points due to increased van der Waals forces.
    • Density and Refractive Index : 1-Bromohexadecane has a density of ~1.98 g/cm³ (20°C) and refractive index of 3.71 (25°C) . Substituting bromine at an internal position (as in 7-(Bromomethyl)heptadecane) may slightly alter these values due to changes in molecular symmetry.
  • 1-Bromohexane (C₆H₁₃Br) :
    A shorter-chain bromoalkane with a boiling point of 156–158°C . This highlights how chain length dramatically affects volatility and phase behavior.

Property This compound* 1-Bromohexadecane 1-Bromohexane
Chain Length C₁₇ C₁₆ C₆
Boiling Point (°C) ~300 (estimated) 336–340 156–158
Density (g/cm³) ~1.96 (estimated) 1.98 1.06

*Estimates based on homologous series trends.

Aromatic Bromomethyl Compounds

  • 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) :
    This compound features a bromomethyl group attached to an aromatic ring, contrasting with this compound’s aliphatic chain. Key differences include:
    • Reactivity : The electron-withdrawing aldehyde group in 4-(Bromomethyl)benzaldehyde enhances the electrophilicity of the bromine atom, making it more reactive in nucleophilic substitutions compared to aliphatic bromides .
    • Applications : Aromatic bromomethyl derivatives are often intermediates in pharmaceutical synthesis, whereas aliphatic analogs may serve as surfactants or plasticizers.

Cyclic Bromomethyl Derivatives

  • 7-(Bromomethyl)oxepan-2-one (C₇H₁₁BrO₂) : A cyclic ester with a bromomethyl group, synthesized via bromocyclization reactions . The strained oxepane ring increases reactivity compared to linear alkanes, favoring ring-opening reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.